3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring substituted with fluorinated and methoxy phenyl groups, along with a methylthio moiety. Its unique structure grants it potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
This compound can be classified under triazole derivatives, which are known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and their derivatives often exhibit significant pharmacological properties such as antifungal, antibacterial, and anticancer activities. The specific structure of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine suggests potential interactions with biological targets, making it a subject of interest in drug development.
The synthesis of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves several key steps:
These methods highlight the multi-step organic reactions necessary for synthesizing this complex compound effectively.
The molecular formula for 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is , with a molecular weight of approximately .
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine |
| InChI | InChI=1S/C15H14F1N4S/c16-10-6-4... |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F |
The chemical reactivity of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine can be explored through its interactions with various reagents:
These reactions are essential for understanding how this compound might behave in biological systems or when used in synthetic applications.
The mechanism of action for 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets such as enzymes or receptors.
This multi-faceted interaction profile suggests that this compound could serve as a potent modulator in therapeutic contexts.
The physical properties of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The unique structure of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine makes it suitable for various applications:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: